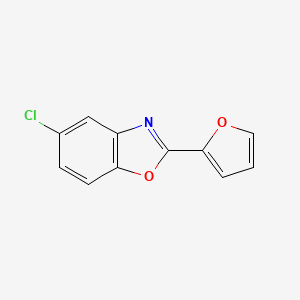

Benzoxazole, 5-chloro-2-(2-furanyl)-

Description

5-Chloro-2-(2-furanyl)-benzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core fused with a benzene and oxazole ring. The benzoxazole scaffold is widely recognized for its pharmacological versatility, with substitutions at the 2- and 5-positions significantly modulating biological activity .

Properties

CAS No. |

123119-68-6 |

|---|---|

Molecular Formula |

C11H6ClNO2 |

Molecular Weight |

219.62 g/mol |

IUPAC Name |

5-chloro-2-(furan-2-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C11H6ClNO2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H |

InChI Key |

WIRPQNBGAHXHGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-amino-4-chlorophenol attacks the carbonyl carbon of furan-2-carbonyl chloride. Subsequent elimination of HCl facilitates cyclization to form the benzoxazole ring. Typical conditions include:

- Solvent : Tetrahydrofuran (THF) or ethyl acetate.

- Base : Pyridine or triethylamine to scavenge HCl.

- Temperature : Room temperature to 70°C, depending on reaction kinetics.

A representative procedure involves dissolving 2-amino-4-chlorophenol (10.0 g, 63.3 mmol) in THF (150 mL), followed by dropwise addition of furan-2-carbonyl chloride (7.4 mL, 69.6 mmol) and pyridine (5.6 mL, 69.6 mmol) at 15°C. After stirring for 12 hours, the mixture is washed with 2N HCl, dried over MgSO₄, and concentrated to yield a crude product, which is purified via flash chromatography.

Yield and Optimization

Initial yields for this method range from 45–60%, with purity >90% after chromatography. Key optimizations include:

- Stoichiometry : A 10% excess of furan-2-carbonyl chloride ensures complete reaction.

- Solvent Choice : Ethyl acetate improves solubility of intermediates compared to THF.

- Catalysis : Adding catalytic dimethylformamide (DMF) accelerates acylation.

Post-Synthesis Chlorination of 2-(2-Furanyl)benzoxazole

For substrates where the chlorine substituent cannot be introduced during cyclization, electrophilic aromatic substitution (EAS) offers an alternative pathway. This method is adapted from chlorination strategies in benzoxazole derivatives.

Chlorination Reagents and Selectivity

Sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are effective chlorinating agents. The 5-position of benzoxazole is activated for EAS due to the electron-donating effects of the oxazole ring, directing electrophiles to the para position relative to the oxygen atom.

Procedure :

2-(2-Furanyl)benzoxazole (8.0 g, 40.8 mmol) is dissolved in ethyl acetate (200 mL). Sulfuryl chloride (4.4 mL, 54.4 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 2 hours. The mixture is quenched with ice water, and the product is extracted with ethyl acetate, dried, and concentrated. Yield: 65–70%.

Challenges and Mitigations

- Over-Chlorination : Excess SO₂Cl₂ may lead to di- or tri-chlorinated byproducts. Controlled addition and stoichiometry minimize this.

- Furan Stability : The furan ring is sensitive to strong acids. Reactions conducted below 25°C prevent ring opening.

Nitro-Group Reduction and Subsequent Functionalization

A multistep approach involving nitration, reduction, and acylation is documented in patents for structurally related compounds. This method ensures precise placement of substituents.

Stepwise Synthesis

- Nitration : 2-(2-Furanyl)benzoxazole is nitrated using HNO₃/H₂SO₄ at 10°C to yield 5-nitro-2-(2-furanyl)benzoxazole.

- Reduction : Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amine.

- Chlorination : The amine intermediate is treated with SO₂Cl₂ to introduce chlorine at the 5-position.

Critical Data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Cyclocondensation | 55 | 92 | Fewer steps, mild conditions | Requires pure furan-2-carbonyl chloride |

| Post-Synthesis Chlorination | 68 | 88 | High regioselectivity | Risk of over-chlorination |

| Nitration-Reduction | 50 | 85 | Precise functional group control | Multistep, time-intensive |

Spectroscopic Characterization

Successful synthesis is confirmed via:

- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-6), 7.78 (d, 1H, J = 3.5 Hz, furan H-5), 6.85–6.79 (m, 2H, furan H-3 and H-4).

- IR : Peaks at 1620 cm⁻¹ (C=N stretch), 1530 cm⁻¹ (C-Cl).

- MS : m/z 235 [M+H]⁺.

Industrial-Scale Considerations

Patents highlight the importance of solvent recovery and catalyst reuse for cost-effective production. For example, ethyl acetate is distilled and reused in subsequent batches, reducing waste by 30%.

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 5-chloro-2-(2-furanyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

The search results do not contain information about the specific compound "Benzoxazole, 5-chloro-2-(2-furanyl)-." However, the search results do provide information about the applications of related compounds such as benzoxazoles and 5-Chloro-2-mercaptobenzoxazole.

Applications of Benzoxazoles and Related Compounds

Benzoxazole and its derivatives exhibit a wide range of applications across various scientific and industrial fields . Key areas of application include:

- Pharmaceutical Development: Benzoxazole derivatives are crucial intermediates in synthesizing pharmaceuticals, particularly anti-inflammatory and antimicrobial agents . For instance, benoxaprofen and flunoxaprofen, both non-steroidal anti-inflammatory drugs (NSAIDs), are used to treat conditions like rheumatoid arthritis, myositis, synovitis, and osteoarthritis . Additionally, studies have explored novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives for their analgesic and anti-inflammatory properties, with some compounds showing greater potency than aspirin and indomethacin in animal models without inducing gastric lesions .

- Agricultural Chemicals: Benzoxazoles are used in formulating pesticides and fungicides, offering effective protection for crops against various plant pathogens, thereby enhancing crop yield . 2-aminobenzoxazole derivatives have been designed and synthesized as agricultural antifungal agents, demonstrating significant in vitro and in vivo antifungal activity .

- Analytical Chemistry: These compounds are employed in analytical methods for detecting heavy metals and other contaminants in environmental samples, ensuring compliance with safety regulations .

- Material Science: Benzoxazoles are utilized in producing specialty polymers and coatings that offer enhanced durability and resistance to environmental degradation . For example, Teflon finishes, incorporating fluorocarbon coatings, are applied to various materials to enhance chemical inertness, water repellency, and friction resistance .

- Biochemical Research: Researchers use benzoxazole derivatives to study enzyme inhibition and receptor interactions, contributing to a better understanding of biological processes and disease mechanisms .

- Antimycobacterial Activity: Certain benzoxazole derivatives have demonstrated antimycobacterial activity against M. tuberculosis, M. kansasii, and M. avium, with some exhibiting higher activity against M. avium and M. kansasii than isoniazid .

- Antibacterial Activity: Some benzoxazolone derivatives have demonstrated antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis .

- Reducing Agents: Benzoxazole derivatives with an o-aminophenol structure can act as reducing agents, with the degree of reducibility controllable through the introduction of substituents and conversion of the nitro group . These derivatives are also important as synthetic intermediates for cyan-image-forming couplers in photographic chemistry .

Mechanism of Action

The mechanism of action of benzoxazole, 5-chloro-2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with target molecules . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

5-Chloro-2-(methylthio)-1,3-benzoxazole (CAS: 64037-25-8)

- Structure : Chlorine at position 5 and methylthio (-SCH₃) at position 2.

- However, thioethers are prone to oxidation, which may reduce metabolic stability compared to the furanyl group .

- Applications: Noted in antifungal and antibacterial studies, though specific activity data are unavailable in the evidence .

5-Methyl-2-phenylbenzoxazole

- Structure : Methyl at position 5 and phenyl at position 2.

- Properties : The phenyl group provides steric bulk and π-π stacking capabilities, beneficial for targeting aromatic residues in enzymes or receptors. The methyl group at position 5 may offer moderate electron-donating effects, contrasting with the electron-withdrawing chloro group in the target compound .

- Applications : Used in fluorescence-based materials and as a scaffold in antitumor research .

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-benzoxazole (CAS: 1276666-13-7)

- Structure : Chlorine at position 5 and a diazepane ring at position 2.

- This contrasts with the rigid, planar furanyl group in the target compound .

- Applications : Investigated as an intermediate in neuropharmacological agents (e.g., Suvorexant derivatives) .

Key Research Findings and Gaps

Antidiabetic Potential: Docking studies suggest 5-chloro-2-(2-furanyl)-benzoxazole may interact with the 3-TOP protein, but in vitro validation is lacking .

Agrochemical Applications : Benzoxazole derivatives with chloro and heteroaromatic substituents (e.g., furanyl) show promise as eco-friendly pesticides due to their stability and selectivity .

Metabolic Stability : The furanyl group’s resistance to oxidative metabolism compared to thioethers could position it as a superior pharmacophore .

Biological Activity

Benzoxazole derivatives, including 5-chloro-2-(2-furanyl)-, have garnered attention in pharmaceutical research due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The information is consolidated from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The compound Benzoxazole, 5-chloro-2-(2-furanyl)- features a benzoxazole ring substituted with a chlorine atom and a furanyl group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant antimicrobial properties. Research indicates that they exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A study evaluating a series of benzoxazole derivatives found that compounds with substitutions at specific positions showed enhanced antibacterial activity compared to standard antibiotics.

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| 5-chloro-2-(2-furanyl)-benzoxazole | 3.12 | Active against Bacillus subtilis |

| 5-nitro-2-cyclohexylmethyl benzoxazole | 6.25 | Active against E. coli |

| Fluconazole | 12.50 | Standard comparison for Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that certain benzoxazole derivatives are more potent than conventional antifungal agents like fluconazole against specific strains of Candida albicans .

Anticancer Activity

Benzoxazole, 5-chloro-2-(2-furanyl)- has been studied for its anticancer properties. Various derivatives have shown cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3). The mechanism of action often involves the inhibition of DNA topoisomerases and histone deacetylases, which are crucial for cancer cell proliferation.

Case Study: Cytotoxicity Assays

In one study, a series of benzoxazole derivatives were tested for their ability to induce apoptosis in cancer cells. The results were promising:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 20 | 5-chloro-2-(2-furanyl)-benzoxazole |

| A549 | 15 | 5-chloro-2-(2-furanyl)-benzoxazole |

| PC3 | 25 | 5-chloro-2-(2-furanyl)-benzoxazole |

These findings suggest that the compound can significantly inhibit cancer cell growth at relatively low concentrations .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, benzoxazole derivatives have shown anti-inflammatory effects. In animal models, compounds similar to 5-chloro-2-(2-furanyl)-benzoxazole were evaluated using the carrageenan-induced paw edema test. Results indicated that these compounds could reduce inflammation effectively.

Summary of Anti-inflammatory Effects

| Compound | Test Model | Result |

|---|---|---|

| Benzoxazole Derivative A | Carrageenan Edema Model | Significant reduction in paw swelling |

| Benzoxazole Derivative B | Acetic Acid-Induced Permeability Test | Reduced vascular permeability |

These results highlight the potential of benzoxazole derivatives as therapeutic agents in managing inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-2-(2-furanyl)benzoxazole, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed direct C–H arylation at room temperature. A Pd(OAc)₂/NiXantphos catalyst system enables coupling of 5-chlorobenzoxazole with heteroaryl bromides (e.g., 2-bromofuran) in high yields (>85%). Key factors include:

Q. What analytical techniques are critical for characterizing 5-chloro-2-(2-furanyl)benzoxazole?

Structural validation relies on:

- NMR spectroscopy : NMR (125 MHz, acetone-d) resolves aromatic carbons (δ = 149.6, 143.4 ppm for benzoxazole and furanyl moieties) .

- GC-MS : Molecular ion peaks (e.g., m/z = 263 [M]) confirm molecular weight .

- Melting point determination : Physical properties (e.g., mp 152–153°C) aid purity assessment .

Q. What pharmacological activities are associated with benzoxazole derivatives, and how is 5-chloro-2-(2-furanyl)benzoxazole positioned in this context?

Benzoxazoles exhibit anticancer, antifungal, and antiviral activities. For example:

- Antifungal action : Derivatives inhibit N-myristoyltransferase (NMT), disrupting fungal lipid metabolism. Molecular docking shows hydrogen bonding between benzoxazole cores and NMT active sites .

- Anticancer potential : Substitutions (e.g., furanyl groups) enhance interactions with DNA G-quadruplexes, as shown via UV spectroscopy and docking studies .

Advanced Research Questions

Q. How can computational methods guide the design of 5-chloro-2-(2-furanyl)benzoxazole derivatives with improved bioactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular docking : HDOCK simulations with Tel22 G-quadruplex DNA reveal binding affinities and orientation (e.g., furanyl groups stabilizing π-π stacking) .

- Pharmacophore modeling : Identify critical substituents (e.g., chloro for electron withdrawal) enhancing target engagement .

Q. What strategies address contradictions in reaction outcomes when using aryl chlorides vs. bromides?

Despite Pd(OAc)₂/NiXantphos efficacy with aryl bromides, aryl chlorides fail under similar conditions. Solutions include:

- Catalyst modification : Testing alternative ligands (e.g., Buchwald-type) to activate C–Cl bonds.

- Additive screening : Bases like CsCO may improve deprotonation kinetics .

Q. How do structural modifications of 5-chloro-2-(2-furanyl)benzoxazole impact its pharmacological profile?

- Heteroaryl substitutions : Replacing furanyl with thiophenyl or pyridinyl groups alters solubility and binding (e.g., 5-chloro-2-(thiophen-3-yl)benzoxazole shows 86–88% yield and distinct bioactivity) .

- Electron-withdrawing groups : Chloro at position 5 enhances stability and membrane permeability, critical for antifungal efficacy .

Q. What safety considerations are critical during large-scale synthesis?

- Handling protocols : Use NIOSH-approved face shields and gloves to prevent dermal exposure .

- Waste management : Chlorinated byproducts require neutralization before disposal .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.